N-(3,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with difluorophenyl and sulfonamide groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 3,4-difluoroaniline with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-(3,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(3,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The difluorophenyl group enhances its binding affinity and specificity, making it a potent inhibitor in various biochemical assays .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- N-(3,4-difluorophenyl)-3-methyl-1H-pyrazole-4-sulfonamide
Uniqueness
N-(3,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Biological Activity
N-(3,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their pharmacological potential, including anti-inflammatory, anticancer, antibacterial, and antifungal properties. This article reviews the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant research findings.
- Chemical Formula : C12H12F2N4O2S
- Molecular Weight : 306.31 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of specific enzymes involved in cell proliferation and survival pathways. For example, studies have demonstrated that pyrazole sulfonamides can inhibit the activity of carbonic anhydrase IX (CA IX), a target in cancer therapy due to its role in tumor pH regulation .
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial and antifungal activities. Pyrazole-4-sulfonamides have been documented to possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro studies have shown that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .
Anti-inflammatory Effects
Pyrazole derivatives are recognized for their anti-inflammatory properties. The sulfonamide moiety contributes to this activity by modulating inflammatory pathways.
- Case Studies : Research indicates that this compound can reduce inflammation markers in animal models of arthritis and other inflammatory diseases .
Comparative Biological Activity Table
Activity Type | Compound Type | IC50/Activity Level |
---|---|---|
Anticancer | Pyrazole derivatives | IC50 values < 10 µM |
Antibacterial | Broad-spectrum sulfonamides | MIC values 0.5 - 5 µg/mL |
Antifungal | Pyrazole derivatives | MIC values < 10 µg/mL |
Anti-inflammatory | Sulfonamide derivatives | IC50 values around 50 µg/mL |
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 3,4-difluoroaniline with a suitable pyrazole precursor under acidic conditions. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-1,3-dimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O2S/c1-7-11(6-16(2)14-7)19(17,18)15-8-3-4-9(12)10(13)5-8/h3-6,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFYDNSGKLEZDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC(=C(C=C2)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49724541 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.